Desmethylmifepristone
Descripción general
Descripción
Metapristone (RU-42633) is the major metabolite of mifepristone (RU-486) and a selective progesterone receptor modulator . It is formed from mifepristone in the liver by the enzyme CYP3A4 via monodemethylation . The metabolite retains partial but considerable affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR) .
Molecular Structure Analysis
The molecular formula of Metapristone is C28H33NO2 . Its IUPAC name is (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of Metapristone include a molecular weight of 415.577 g/mol . Other specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Application in Endometrial Cancer Treatment
Field
Medical Oncology - Gynecological Cancer
Summary of Application
Metapristone has been used in the clinical treatment of endometrial cancer . It’s a hormone-related drug that inhibits endometrial cancer cell growth by regulating cell apoptosis-related gene expression .
Methods of Application
In the study, RL95-2 cells and Ishikawa cells were used as endometrial cancer models. MiR-492 or si-miR-492 was transfected into these cells to explore the role of miR-492 in endometrial cancer. The cell cancer model and mice cancer model were used to confirm the function and mechanism of metapristone affected on endometrial cancer in vitro and in vivo .
Results or Outcomes
Metapristone significantly inhibited the endometrial cancer cell growth through regulating cell apoptosis-related gene expression. It decreased the expression of miR-492 and its target genes Klf5 and Nrf1, leading to endometrial cancer cell growth inhibition in vitro and in vivo .
Application in Breast Cancer Metastasis Chemoprevention
Field
Medical Oncology - Breast Cancer
Summary of Application
Metapristone is being developed as a novel cancer metastasis chemopreventive agent . It has shown the ability to prevent breast cancer cells from migration, invasion, and interfere with their adhesion to endothelial cells .
Methods of Application
The iTRAQ technique was employed to assess the effect of metapristone on MDA-MB-231 cells, a type of breast cancer cell .
Results or Outcomes
Metapristone was found to intervene with the epithelial marker E-cadherin and mesenchymal marker vimentin in breast cancer cells, constructing its basis for cancer metastasis chemoprevention .
Sex-related Pharmacokinetics
Field
Pharmacokinetics
Summary of Application
Metapristone has been studied for its sex-related pharmacokinetics in both rats and dogs .
Methods of Application
Metapristone was administered to rats and dogs, and plasma concentrations were measured .
Results or Outcomes
Plasma concentrations of metapristone (AUC, Cmax) were significantly higher in female dogs and rats than in males. The sex-related differences in pharmacokinetics become more significant after ten consecutive days of oral administration .
Application in Ovarian Cancer Treatment
Summary of Application
Metapristone has been used in the treatment of ovarian cancer . It has been shown to inhibit the migration and invasion of various cancer cell lines, including ovarian cancer cells .
Methods of Application
In the study, SKOV-3 cells, a type of ovarian cancer cell, were treated with cytostatic concentrations of metapristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .
Results or Outcomes
When exposed to cytostatic concentrations of metapristone, all cancer cells lines demonstrated a decrease in both migration and invasion capacities .
Application in Cervical Cancer Treatment
Summary of Application
While there is no direct research available on the use of Metapristone in cervical cancer treatment, its parent compound Mifepristone has been shown to inhibit the migration and invasion of various cancer cell lines, including cervical cancer cells .
Methods of Application
In the study, cancer cells of the cervix were treated with cytostatic concentrations of Mifepristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .
Results or Outcomes
When exposed to cytostatic concentrations of Mifepristone, all cancer cells lines demonstrated a decrease in both migration and invasion capacities .
Application in Prostate Cancer Treatment
Field
Medical Oncology - Prostate Cancer
Summary of Application
Metapristone has been used in the treatment of prostate cancer . It has been shown to inhibit the migration and invasion of various cancer cell lines, including prostate cancer cells .
Methods of Application
In the study, LNCaP cells, a type of prostate cancer cell, were treated with cytostatic concentrations of metapristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .
Results or Outcomes
Application in Colorectal Cancer Treatment
Field
Medical Oncology - Colorectal Cancer
Summary of Application
Metapristone has been studied for its potential application in colorectal cancer treatment . It has been shown to inhibit the adhesion of colorectal cancer cells to endothelial cells, suggesting that metapristone may be able to prevent the invasion of circulating tumor cells through the endothelial cell layer on the microvasculature of distant metastatic organs .
Methods of Application
Results or Outcomes
Application in Pancreatic Cancer Treatment
Field
Medical Oncology - Pancreatic Cancer
Summary of Application
While there is no direct research available on the use of Metapristone in pancreatic cancer treatment, its parent compound Mifepristone has been shown to inhibit the migration and invasion of various cancer cell lines .
Methods of Application
In the study, cancer cells of the pancreas were treated with cytostatic concentrations of Mifepristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .
Direcciones Futuras
Propiedades
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXOBHABOVXDY-WKWWZUSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146216 | |
Record name | Metapristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylmifepristone | |
CAS RN |
104004-96-8 | |
Record name | Metapristone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104004-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metapristone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metapristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.